Aganepag Isopropyl

Beschreibung

This compound is under investigation in clinical trial NCT01110499 (Safety and Efficacy of AGN-210961 Ophthalmic Solution Compared With Bimatoprost Ophthalmic Solution in Patients With Glaucoma or Ocular Hypertension).

Structure

3D Structure

Eigenschaften

IUPAC Name |

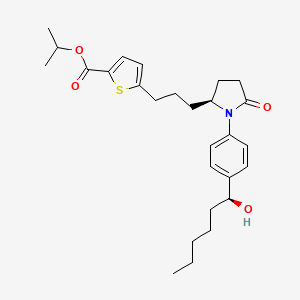

propan-2-yl 5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO4S/c1-4-5-6-10-24(29)20-11-13-22(14-12-20)28-21(15-18-26(28)30)8-7-9-23-16-17-25(33-23)27(31)32-19(2)3/h11-14,16-17,19,21,24,29H,4-10,15,18H2,1-3H3/t21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBCKDGBDUAIQ-URXFXBBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910562-20-8 | |

| Record name | Aganepag isopropyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aganepag isopropyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AGANEPAG ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R096XE6760 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aganepag Isopropyl: A Deep Dive into its Mechanism of Action as a Selective EP2 Receptor Agonist for Ocular Hypertension

For Researchers, Scientists, and Drug Development Professionals

Aganepag isopropyl (AGN-210961) is an investigational small molecule that has been explored for its potential to lower intraocular pressure (IOP) in patients with glaucoma or ocular hypertension.[1][2] Its core mechanism of action lies in its function as a selective agonist of the prostaglandin E2 receptor subtype 2 (EP2).[3][4][5] This technical guide will provide an in-depth exploration of the molecular and cellular pathways influenced by this compound, drawing upon available data and insights from analogous compounds in the same therapeutic class.

Core Mechanism: Selective EP2 Receptor Agonism

The EP2 receptor is a Gs-protein-coupled receptor predominantly found in the trabecular meshwork and ciliary body of the eye. Activation of this receptor initiates a signaling cascade that ultimately leads to a reduction in IOP.

Signaling Pathway

The binding of the active metabolite of this compound to the EP2 receptor is hypothesized to trigger the following sequence of events:

-

G-Protein Activation: The agonist-receptor complex activates the associated Gs alpha subunit of the G-protein.

-

Adenylate Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylate cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

cAMP-Mediated Effects: The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors. This cascade is thought to promote the relaxation of the trabecular meshwork and ciliary muscle, thereby increasing both the conventional (trabecular) and uveoscleral outflow of aqueous humor.

The dual outflow enhancement is a key feature of selective EP2 receptor agonists, distinguishing them from other classes of IOP-lowering agents like prostaglandin F2α analogues (FP agonists), which primarily enhance uveoscleral outflow.

Quantitative Data

While specific quantitative data for this compound's binding affinity and potency are not publicly available, data from the structurally and functionally similar compound, Omidenepag (the active metabolite of Omidenepag Isopropyl), provides valuable context.

| Parameter | Value | Compound | Receptor |

| Ki | 3.6 nM | Omidenepag | Human EP2 |

| EC50 | 8.3 nM | Omidenepag | Human EP2 |

Table 1: In vitro activity of Omidenepag, the active metabolite of a selective EP2 receptor agonist, at the human EP2 receptor.

Experimental Protocols

The determination of the mechanism of action for selective EP2 receptor agonists typically involves a combination of in vitro and in vivo studies.

In Vitro Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of a compound for its target receptor.

Objective: To quantify the affinity of the active metabolite of this compound for the human EP2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the recombinant human EP2 receptor are prepared.

-

Radioligand: A radiolabeled ligand with known high affinity for the EP2 receptor (e.g., [3H]-PGE2) is used.

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (active metabolite of this compound).

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Measurement)

Functional assays are employed to measure the agonist activity (EC50) of a compound.

Objective: To determine the potency of the active metabolite of this compound in activating the EP2 receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human EP2 receptor are cultured.

-

Compound Treatment: The cells are treated with varying concentrations of the active metabolite of this compound.

-

cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is calculated from this curve.

Visualizing the Mechanism and Workflow

Caption: Signaling pathway of this compound's active metabolite.

Caption: Workflow for determining binding affinity and functional potency.

Clinical Significance and Future Directions

This compound was investigated in a clinical trial (NCT01110499) to assess its safety and efficacy compared to bimatoprost in patients with glaucoma or ocular hypertension. While the detailed results of this trial are not widely published, the development of selective EP2 receptor agonists represents a promising therapeutic strategy. These agents offer a novel mechanism of action that could be beneficial for patients who are non-responsive to or intolerant of existing first-line therapies like FP agonists.

Further research is needed to fully elucidate the specific pharmacological profile of this compound and to understand its long-term efficacy and safety. Head-to-head clinical trials with other IOP-lowering agents and studies in diverse patient populations will be essential to define its role in the management of glaucoma and ocular hypertension. The potential for reduced side effects compared to FP agonists, particularly prostaglandin-associated periorbitopathy (PAP), is an area of significant interest.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C27H37NO4S | CID 46928007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (AGN-210961) | EP2激动剂 | MCE [medchemexpress.cn]

Aganepag Isopropyl: An In-Depth Profile of a Selective EP2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aganepag isopropyl, also known as AGN-210961, is a selective agonist of the E-prostanoid receptor 2 (EP2). It has been investigated for its potential therapeutic effects, particularly in the field of ophthalmology for the reduction of intraocular pressure. As a selective EP2 agonist, this compound is designed to target a specific signaling pathway, offering the potential for a focused therapeutic action with a reduced likelihood of off-target effects associated with non-selective prostaglandin analogs.

This technical guide provides a comprehensive overview of the EP2 receptor selectivity of this compound, including its mechanism of action, and outlines the standard experimental protocols used to characterize such a compound. Due to the limited availability of specific quantitative binding and functional potency data for this compound in the public domain, this document will focus on the established principles of EP2 receptor pharmacology and the methodologies for its assessment, which would be applied to fully characterize this compound.

Data Presentation

A comprehensive analysis of this compound's selectivity would require quantitative data on its binding affinity and functional potency across the different prostanoid EP receptor subtypes. This data is typically presented in tables to allow for a clear comparison. While specific data for this compound is not publicly available, the following tables illustrate the conventional format for presenting such findings.

Table 1: Prostanoid Receptor Binding Affinity Profile of this compound

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| EP1 | Data not available |

| EP2 | Data not available |

| EP3 | Data not available |

| EP4 | Data not available |

| FP | Data not available |

| DP1 | Data not available |

| IP | Data not available |

| TP | Data not available |

Kᵢ (inhibition constant) is a measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Prostanoid Receptor Functional Activity Profile of this compound

| Receptor Subtype | Functional Potency (EC₅₀, nM) |

| EP1 | Data not available |

| EP2 | Data not available |

| EP3 | Data not available |

| EP4 | Data not available |

EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ value indicates greater potency.

Signaling Pathways

The selectivity of this compound for the EP2 receptor dictates its downstream cellular effects. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is central to the therapeutic effects of EP2 agonists.

Experimental Protocols

The determination of a drug's receptor selectivity profile involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments that would be cited to establish the EP2 receptor selectivity of this compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Kᵢ) of a test compound to a specific receptor.

Objective: To quantify the affinity of this compound for EP1, EP2, EP3, and EP4 receptors.

Materials:

-

Membrane preparations from cells stably expressing human recombinant EP1, EP2, EP3, or EP4 receptors.

-

Radiolabeled ligands specific for each receptor subtype (e.g., [³H]-PGE₂).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the receptor-containing membrane preparations with a fixed concentration of the specific radioligand and varying concentrations of unlabeled this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assays

Cyclic AMP (cAMP) functional assays are used to measure the ability of a compound to activate Gαs-coupled receptors, such as the EP2 receptor, and determine its functional potency (EC₅₀).

Objective: To determine the functional potency of this compound at the EP2 receptor and assess its activity at other EP receptor subtypes.

Materials:

-

Cells stably expressing human recombinant EP1, EP2, EP3, or EP4 receptors.

-

This compound.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Plate reader capable of detecting the assay signal.

Procedure:

-

Cell Plating: Seed the cells expressing the target receptor in a multi-well plate and grow to a suitable confluency.

-

Compound Addition: Treat the cells with varying concentrations of this compound.

-

Incubation: Incubate for a specific period (e.g., 30 minutes at 37°C) to allow for receptor activation and cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Mandatory Visualization

Conclusion

This compound is recognized as a selective EP2 receptor agonist. A thorough understanding of its therapeutic potential and safety profile relies on a detailed characterization of its binding affinities and functional potencies across the full panel of prostanoid receptors. The experimental protocols described herein represent the standard methodologies for obtaining the critical data required to construct a comprehensive selectivity profile. The generation of such quantitative data is essential for advancing the understanding of this compound's mechanism of action and for guiding its further development and clinical application.

Aganepag Isopropyl molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, particularly regarding synthesis, formulation, and detailed clinical trial results for Aganepag Isopropyl (also known as AGN-210961), is limited. This guide provides a comprehensive overview of the available data on this compound and, where specified, uses data from the structurally similar and well-documented selective EP2 agonist, Omidenepag Isopropyl, as a representative example to illustrate the pharmacology and clinical profile of this drug class.

Core Molecular and Chemical Properties

This compound is a small molecule that acts as a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] It was under investigation for its potential to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[3]

Molecular Structure

The chemical structure of this compound is characterized by a pyrrolidine core linked to a thiophene carboxylate and a phenyl group with a hydroxyhexyl side chain.

IUPAC Name: propan-2-yl 5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylate[3]

SMILES: CCCCC--INVALID-LINK--CCCC3=CC=C(S3)C(=O)OC(C)C">C@@HO[3]

InChI Key: GKRBCKDGBDUAIQ-URXFXBBRSA-N

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C27H37NO4S | |

| Molecular Weight | 471.7 g/mol | |

| CAS Number | 910562-20-8 | |

| Appearance | Colorless to light yellow oil | |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) |

Mechanism of Action and Signaling Pathway

This compound is a selective agonist of the prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.

In the context of intraocular pressure (IOP) reduction, the activation of EP2 receptors in the trabecular meshwork and ciliary body is thought to increase the outflow of aqueous humor through both the conventional (trabecular) and unconventional (uveoscleral) pathways, thereby lowering IOP.

Pharmacokinetics and Metabolism

Omidenepag Isopropyl is a prodrug that is rapidly hydrolyzed in the eye to its active metabolite, omidenepag. Following topical administration in humans, the active metabolite reaches maximum plasma concentration (Cmax) in approximately 10-15 minutes, with a short half-life of around 30 minutes. Systemic exposure is low, and there is no evidence of accumulation with repeated dosing.

Clinical Studies and Efficacy

This compound was investigated in a Phase 2 clinical trial (NCT01110499) to evaluate its safety and efficacy in patients with glaucoma or ocular hypertension, with Bimatoprost ophthalmic solution as a comparator. However, the detailed results of this trial have not been widely published.

Clinical studies on Omidenepag Isopropyl have demonstrated a significant reduction in IOP in patients with primary open-angle glaucoma and ocular hypertension. The IOP-lowering effect is comparable to that of prostaglandin F2α analogs, which are a standard of care.

Safety and Tolerability

The safety and tolerability profile of this compound has not been extensively detailed in public records. For the class of selective EP2 agonists, common adverse events observed in clinical trials of Omidenepag Isopropyl include conjunctival hyperemia, eye irritation, and blurred vision.

Synthesis and Formulation

Detailed, publicly accessible protocols for the synthesis and formulation of this compound are not available. The synthesis of similar complex organic molecules typically involves multi-step synthetic routes. Ophthalmic formulations of such compounds are generally sterile, buffered aqueous solutions or suspensions designed for topical administration to the eye.

Analytical Methods

Specific analytical methods for the quantification of this compound in biological matrices or pharmaceutical formulations have not been published. However, standard analytical techniques for small molecules of this nature would include:

-

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection for separation and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after derivatization.

-

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy for structural elucidation and identification.

Example Experimental Workflow for Analytical Method Development

Conclusion

This compound is a selective EP2 receptor agonist that showed promise as a treatment for elevated intraocular pressure. While specific data on this compound is limited, the broader class of selective EP2 agonists, represented by Omidenepag Isopropyl, has demonstrated a novel mechanism of action for IOP reduction with a generally favorable safety profile. Further research and publication of clinical trial data for this compound would be necessary to fully elucidate its therapeutic potential.

References

Aganepag Isopropyl: A Review of its Developmental Trajectory as a Selective EP2 Agonist

Introduction

Aganepag isopropyl, also identified as AGN-210961, emerged as a promising therapeutic agent in the field of ophthalmology, specifically for the management of elevated intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. As a selective prostaglandin E2 (EP2) receptor agonist, it represents a targeted approach to enhancing aqueous humor outflow. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical investigations, and its position within the broader landscape of selective EP2 agonists. Due to the limited public availability of extensive data specifically on this compound, this guide will also draw upon the well-documented development of a related compound in the same class, Omidenepag Isopropyl, to illustrate the scientific principles and experimental frameworks relevant to this therapeutic category.

Discovery and Rationale

The development of this compound was rooted in the scientific pursuit of novel mechanisms to lower IOP, a primary risk factor for glaucomatous optic neuropathy. While prostaglandin F2α (FP) receptor agonists have been the cornerstone of glaucoma therapy, the exploration of other prostanoid receptors, such as the EP2 receptor, offered the potential for a differentiated therapeutic profile.[1] Selective EP2 receptor agonists were investigated for their potential to lower IOP with a distinct mechanism of action compared to FP agonists.[1]

This compound was identified as a potent and selective agonist of the EP2 receptor.[1] Like other isopropyl esters in this class, it was designed as a prodrug to enhance corneal penetration. Following topical administration, it is hydrolyzed to its active acid form, Aganepag, which then exerts its pharmacological effect.

Mechanism of Action: The EP2 Signaling Pathway

This compound's therapeutic effect is mediated through the activation of the prostaglandin EP2 receptor, a G-protein coupled receptor. The binding of the active metabolite, Aganepag, to the EP2 receptor is believed to initiate a signaling cascade that leads to a reduction in intraocular pressure. This is primarily achieved by increasing the outflow of aqueous humor through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.

The signaling pathway is initiated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets, ultimately resulting in the relaxation of the trabecular meshwork and ciliary muscle, and remodeling of the extracellular matrix. This multifaceted action on the outflow pathways facilitates the drainage of aqueous humor from the anterior chamber of the eye, thereby lowering IOP.

Preclinical Development

While specific preclinical data for this compound is not extensively published, studies on other selective EP2 agonists like Omidenepag Isopropyl provide a framework for the anticipated preclinical profile.

Table 1: Representative Preclinical Data for a Selective EP2 Agonist (Omidenepag)

| Parameter | Value | Species/System |

| Binding Affinity (Ki) | ||

| EP2 Receptor | 3.6 nM | Human recombinant |

| Functional Activity (EC50) | ||

| EP2 Receptor | 8.3 nM | Human recombinant |

| In Vivo IOP Reduction | ||

| Ocular Hypertensive Monkeys | Significant reduction | Cynomolgus monkey |

Note: This data is for Omidenepag Isopropyl and is presented to illustrate the expected preclinical characteristics of a selective EP2 agonist.

Experimental Protocols (Illustrative)

Receptor Binding Assays:

-

Objective: To determine the binding affinity of the compound to various prostanoid receptors.

-

Methodology: Competitive binding assays are performed using cell membranes expressing recombinant human prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, TP). The membranes are incubated with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, and the inhibition constant (Ki) is calculated.

Functional Activity Assays:

-

Objective: To measure the agonist activity of the compound at the EP2 receptor.

-

Methodology: Cells stably expressing the human EP2 receptor are used. The cells are stimulated with varying concentrations of the test compound, and the intracellular accumulation of cAMP is measured using a suitable assay (e.g., ELISA-based or fluorescence-based). The concentration of the compound that produces 50% of the maximal response (EC50) is calculated.

In Vivo IOP Studies in Animal Models:

-

Objective: To evaluate the IOP-lowering efficacy of the compound in a relevant animal model.

-

Methodology: Ocular hypertension is induced in one eye of the animals (e.g., cynomolgus monkeys) using laser photocoagulation of the trabecular meshwork. After stabilization of IOP, the animals are treated topically with the test compound or vehicle. IOP is measured at multiple time points post-dosing using a pneumatonometer.

Clinical Development of this compound

This compound entered clinical development under the identifier AGN-210961. The program progressed to at least a Phase 2 clinical trial.

Clinical Trial: NCT01110499

-

Title: Safety and Efficacy of AGN-210961 Ophthalmic Solution Compared With Bimatoprost Ophthalmic Solution in Patients With Glaucoma or Ocular Hypertension.[2]

-

Phase: Phase 2

-

Sponsor: Allergan

-

Design: This was a randomized, multicenter, double-masked, parallel-group study.

-

Objective: To evaluate the safety and efficacy of AGN-210961 in lowering IOP compared to a standard-of-care FP agonist, bimatoprost.

-

Status: The trial has been completed, however, the results have not been widely disseminated in peer-reviewed literature.

The progression of a drug through clinical trials typically follows a structured workflow designed to assess its safety and efficacy.

Developmental Outcome and Future Perspectives

The development of this compound appears to have been discontinued after the Phase 2 clinical trial. The specific reasons for this decision have not been made public by the sponsor. In the broader context of selective EP2 agonist development, another compound, Omidenepag Isopropyl, has successfully navigated clinical trials and gained regulatory approval in several countries for the treatment of glaucoma and ocular hypertension. The clinical development of Omidenepag Isopropyl has provided extensive data on the efficacy and safety profile of this class of drugs, demonstrating a significant IOP-lowering effect.[1]

The journey of this compound underscores the challenges inherent in drug development. While it did not reach the market, the research and clinical investigation into this molecule contributed to the overall understanding of the role of the EP2 receptor in IOP regulation. The successful development of other drugs in its class validates the therapeutic potential of this mechanism of action, offering a valuable alternative for patients with glaucoma. Further research may yet build upon the foundations laid by early selective EP2 agonists like this compound to develop next-generation therapies with improved efficacy and safety profiles.

References

- 1. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U.S. FDA Accepts Allergan's New Drug Application for Bimatoprost Sustained-Release in Patients with Open-Angle Glaucoma or Ocular Hypertension [prnewswire.com]

Aganepag Isopropyl: A Technical Guide to its Role in Intraocular Pressure Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a neurodegenerative disease characterized by damage to the optic nerve and subsequent vision loss. The management of glaucoma predominantly involves the pharmacological reduction of IOP. Aganepag isopropyl (also known as AGN-210961) is a novel therapeutic agent under investigation for the treatment of glaucoma and ocular hypertension. It is a prodrug that, upon topical administration to the eye, is hydrolyzed to its active form, aganepag. Aganepag is a potent and selective agonist of the prostaglandin E2 receptor subtype 2 (EP2). This technical guide provides an in-depth overview of the mechanism of action, pharmacodynamics, and the established role of selective EP2 receptor agonists in the regulation of intraocular pressure, with a specific focus on the available data for aganepag.

Mechanism of Action: Targeting the EP2 Receptor

This compound exerts its IOP-lowering effect through the selective activation of the prostanoid EP2 receptor.[1] Unlike prostaglandin F2α analogs that primarily target the FP receptor, EP2 receptor agonists represent a distinct class of ocular hypotensive agents. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase pathway.

Signaling Pathway

The activation of the EP2 receptor by aganepag initiates a cascade of intracellular events:

-

Receptor Binding: Aganepag binds to the EP2 receptor located on cells within the trabecular meshwork and ciliary body.

-

G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Cellular Effects: PKA activation is believed to induce changes in the cytoskeleton and extracellular matrix of the trabecular meshwork, leading to increased aqueous humor outflow and a subsequent reduction in IOP.

This compound Signaling Pathway

Quantitative Data

While extensive clinical trial data for this compound is not yet widely published, preclinical data confirms its high potency as an EP2 receptor agonist. For the purpose of illustrating the potential clinical efficacy of this class of drugs, data from clinical trials of Omidenepag Isopropyl, another selective EP2 receptor agonist, is presented below. It is important to note that this serves as a surrogate and the clinical profile of this compound may differ.

Table 1: Pharmacodynamics of Aganepag

| Parameter | Value | Reference |

|---|---|---|

| Target Receptor | Prostanoid EP2 Receptor | [2] |

| Agonist Activity (EC50) | 0.19 nM |[2] |

Table 2: Summary of Clinical Efficacy of Omidenepag Isopropyl 0.002% (Surrogate for this compound)

| Study | Baseline IOP (mmHg) | IOP Reduction at Endpoint | Endpoint | Notes | Reference |

|---|---|---|---|---|---|

| Phase 3 (AYAME) | 23.78 | -5.93 mmHg (24.9%) | 4 Weeks | Non-inferiority trial vs. Latanoprost 0.005% | [3] |

| Phase 3 (RENGE) | 16-22 (low baseline) | -2.4 mmHg | 6 Months | Long-term, open-label study | [4] |

| Phase 3 (RENGE) | 22-34 (high baseline) | -4.9 mmHg | 6 Months | Long-term, open-label study | |

| Phase 3 (FUJI) | 23.1 | -2.99 mmHg | 4 Weeks | In patients who were non-/low responders to Latanoprost |

| Phase 2 (SPECTRUM 6) | 24.6 | Significant reduction (absolute value not specified) | 6 Weeks | Once-daily dosing | |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for this class of compounds, representative protocols are described below.

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., Aganepag) to the EP2 receptor.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human EP2 receptor are cultured under standard conditions.

-

Cells are harvested and homogenized in a lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes. The resulting membrane pellet is resuspended in an assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled EP2 agonist (e.g., [3H]-PGE2).

-

Increasing concentrations of the unlabeled test compound (Aganepag) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard EP2 agonist.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.

-

The filters are washed to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

-

Clinical Trial Protocol for IOP Reduction (Representative)

This protocol describes a typical design for a Phase 3 clinical trial to evaluate the efficacy and safety of a topical IOP-lowering agent.

-

Study Design: A multicenter, randomized, double-masked, active-controlled, parallel-group study.

-

Patient Population: Patients with open-angle glaucoma or ocular hypertension with a baseline IOP within a specified range (e.g., 22-34 mmHg).

-

Washout Period: A 1-4 week washout period where patients discontinue all current IOP-lowering medications.

-

Randomization and Treatment: Patients are randomized to receive either the investigational drug (e.g., this compound ophthalmic solution) or the active comparator (e.g., Latanoprost 0.005%) once daily in the evening for a specified duration (e.g., 12 weeks).

-

Efficacy Endpoints:

-

Primary: Change from baseline in mean diurnal IOP at the final study visit. IOP is typically measured at multiple time points during the day (e.g., 8 AM, 12 PM, 4 PM) using Goldmann applanation tonometry.

-

Secondary: Percentage of patients achieving a target IOP, change in IOP at individual time points.

-

-

Safety Assessments: Monitoring of adverse events (e.g., conjunctival hyperemia, ocular irritation), visual acuity, slit-lamp biomicroscopy, and systemic safety parameters.

Visualizations

Logical Flow of IOP Regulation

Logical Flow of this compound's Action

Generalized Experimental Workflow for Preclinical Screening

Preclinical Screening Workflow

Conclusion

This compound is a selective EP2 receptor agonist that holds promise as a novel treatment for glaucoma and ocular hypertension. Its mechanism of action, centered on the activation of the EP2-cAMP-PKA signaling pathway, leads to an increase in aqueous humor outflow and a reduction in intraocular pressure. While specific clinical trial data for this compound is limited in the public domain, its high potency and the established efficacy of other selective EP2 agonists suggest a favorable therapeutic potential. Further research and the publication of clinical trial results are anticipated to fully elucidate its clinical utility in the management of glaucoma.

References

- 1. Intraocular pressure-lowering effect of omidenepag isopropyl in latanoprost non-/low-responder patients with primary open-angle glaucoma or ocular hypertension: the FUJI study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dovepress.com [dovepress.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Preclinical Research Findings on Aganepag Isopropyl: An In-Depth Technical Guide for Drug Development Professionals

Disclaimer: Despite extensive research, specific preclinical quantitative data (e.g., binding affinity Ki values, detailed pharmacokinetic parameters, and comprehensive toxicology data) and detailed experimental protocols for Aganepag Isopropyl (also known as AGN-210961) are not extensively available in the public domain. The development of this compound appears to be less documented publicly compared to other selective prostaglandin E2 (EP2) receptor agonists, such as Omidenepag Isopropyl. Therefore, this technical guide provides a comprehensive overview of the preclinical findings for selective EP2 receptor agonists as a class of drugs for the treatment of glaucoma, using this compound as a primary example where data is available and supplementing with data from other well-characterized molecules in this class to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a selective prostaglandin EP2 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] Like other compounds in its class, this compound is a prodrug that is hydrolyzed in the eye to its active form, Aganepag. The active metabolite then selectively binds to and activates the prostaglandin E2 receptor subtype 2 (EP2), initiating a signaling cascade that leads to increased aqueous humor outflow and a subsequent reduction in IOP.[3] This mechanism of action offers an alternative to the commonly used prostaglandin F2α analogs.

Mechanism of Action: The EP2 Receptor Signaling Pathway

Activation of the EP2 receptor by an agonist like Aganepag initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are thought to mediate the relaxation of the trabecular meshwork and ciliary muscle, leading to an increase in both the conventional (trabecular) and unconventional (uveoscleral) outflow of aqueous humor, thereby lowering IOP.

Figure 1: Simplified signaling pathway of Aganepag via the EP2 receptor.

Quantitative Preclinical Data

The following tables summarize key preclinical data for selective EP2 receptor agonists. It is important to note that the EC50 value for Aganepag is available, but other data points are representative of the drug class, primarily drawn from studies on Omidenepag, to provide a comparative context.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| Aganepag (Active form of this compound) | EP2 | Data not publicly available | 0.19 |

| EP4 | Data not publicly available | No activity | |

| Omidenepag (Active form of Omidenepag Isopropyl) | EP2 | 3.6[3] | 8.3[3] |

| Other Prostanoid Receptors | >1000 | - |

Table 2: Representative Preclinical Pharmacokinetics of an EP2 Agonist (Omidenepag)

| Species | Route | Dose | Cmax (pg/mL) | Tmax (min) | Half-life (min) |

| Human | Topical Ocular | 0.002% | 30-40 | 10-15 | ~30 |

Table 3: Representative Preclinical Efficacy in Animal Models

| Model | Compound | Dose | IOP Reduction |

| Ocular Hypertensive Monkeys | Omidenepag Isopropyl | 0.002% | Significant reduction vs. vehicle |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are standard methodologies used in the preclinical evaluation of selective EP2 receptor agonists for glaucoma.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the target receptor and other prostanoid receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant EP2 receptor (and other prostanoid receptors for selectivity profiling).

-

Radioligand Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Aganepag).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Activity Assays (cAMP Measurement)

Objective: To determine the functional potency (EC50) of the test compound as an agonist at the EP2 receptor.

Methodology:

-

Cell Culture: Cells expressing the human EP2 receptor are cultured in appropriate media.

-

Compound Treatment: The cells are treated with increasing concentrations of the test compound.

-

cAMP Measurement: After a specified incubation period, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

In Vivo IOP-Lowering Efficacy in Animal Models

Objective: To evaluate the ability of the test compound to lower IOP in relevant animal models of glaucoma.

Methodology:

-

Animal Model: Ocular hypertensive cynomolgus monkeys are a commonly used model. Ocular hypertension can be induced by laser photocoagulation of the trabecular meshwork.

-

Dosing: The test compound (e.g., this compound ophthalmic solution) or vehicle is administered topically to the eyes of the animals.

-

IOP Measurement: IOP is measured at baseline and at various time points after dosing using a calibrated tonometer.

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and vehicle control groups, and statistical analysis is performed to determine the significance of the IOP-lowering effect.

Figure 2: A typical experimental workflow for in vivo efficacy studies.

Safety and Toxicology

Specific preclinical safety and toxicology data for this compound are not publicly available. For the class of selective EP2 agonists, preclinical studies in animal models are conducted to assess potential ocular and systemic adverse effects. These studies typically include:

-

Ocular tolerability studies: To evaluate signs of irritation, inflammation, and other local adverse effects in the eye.

-

Systemic toxicology studies: To assess the potential for toxicity in major organ systems following repeated dosing.

-

Safety pharmacology studies: To investigate potential effects on cardiovascular, respiratory, and central nervous system functions.

Conclusion

This compound is a selective prostaglandin EP2 receptor agonist with a mechanism of action that supports its investigation as a treatment for glaucoma. The available preclinical data for its active form, Aganepag, demonstrates high potency at the EP2 receptor. While a comprehensive preclinical data package for this compound is not publicly accessible, the information available for the broader class of selective EP2 agonists suggests a promising therapeutic profile for lowering intraocular pressure. Further publication of specific preclinical and clinical data for this compound is necessary to fully delineate its efficacy and safety profile for drug development professionals.

References

Aganepag Isopropyl Pharmacodynamics in Animal Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aganepag isopropyl (AGN-210961) is a selective prostanoid EP2 receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP) in the context of glaucoma and ocular hypertension. As a prodrug, this compound is hydrolyzed in the eye to its active form, which then exerts its pharmacological effects. While specific preclinical pharmacodynamic data for this compound is limited in publicly available literature, this technical guide synthesizes the expected pharmacodynamics based on its classification as a selective EP2 receptor agonist and draws parallels with similar molecules in this class that have been studied more extensively in animal models. This paper will detail the mechanism of action, expected efficacy in animal models, and the experimental protocols typically employed in such studies.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and current therapeutic strategies primarily focus on lowering IOP. Prostaglandin analogues are a first-line treatment for glaucoma, primarily acting on the prostanoid FP receptor to increase uveoscleral outflow of aqueous humor.

This compound belongs to a class of compounds that selectively target the prostanoid EP2 receptor. This selectivity offers a potentially different mechanism of action and side effect profile compared to traditional prostaglandin analogues. This document provides an in-depth overview of the anticipated pharmacodynamics of this compound in animal models, based on the known roles of the EP2 receptor in ocular physiology.

Mechanism of Action: The EP2 Receptor Signaling Pathway

Selective EP2 receptor agonists like this compound are expected to lower IOP by increasing the outflow of aqueous humor through both the conventional (trabecular meshwork) and uveoscleral pathways. The activation of the EP2 receptor, a G-protein coupled receptor, initiates a downstream signaling cascade.

Upon binding of the active metabolite of this compound to the EP2 receptor on cells within the trabecular meshwork and ciliary body, it is anticipated to stimulate adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. This signaling cascade is thought to result in changes in the extracellular matrix and cytoskeleton of the trabecular meshwork and ciliary muscle, leading to reduced outflow resistance and increased aqueous humor drainage.

Aganepag Isopropyl: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aganepag isopropyl (AGN-210961) is a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist that has been investigated for its potential as a therapeutic agent for lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] As a prodrug, this compound is hydrolyzed in the eye to its active form, aganepag. This technical guide provides a comprehensive overview of the mechanism of action, potential therapeutic applications, and available data related to this compound and the class of selective EP2 agonists.

Introduction: The Role of Prostaglandin Receptors in IOP Regulation

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy.[3] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[2] Prostaglandin analogs that target the F-prostanoid (FP) receptor are currently first-line treatments for glaucoma due to their significant IOP-lowering effects.[2] However, these agents can cause side effects such as prostaglandin-associated periorbitopathy (PAP), including deepening of the upper eyelid sulcus and eyelash growth. This has driven the development of novel therapeutic agents targeting other prostaglandin receptors, such as the EP2 receptor, to achieve robust IOP reduction with an improved side effect profile.

Mechanism of Action of this compound

This compound is a selective agonist for the EP2 receptor, a Gs-protein coupled receptor. The proposed signaling pathway for IOP reduction is as follows:

-

Prodrug Activation: this compound, an isopropyl ester prodrug, is topically administered to the eye and penetrates the cornea. During penetration, it is hydrolyzed by esterases into its active metabolite, aganepag.

-

EP2 Receptor Binding: Aganepag binds selectively to the EP2 receptor located in the ciliary body and trabecular meshwork.

-

Gs-Protein Activation & cAMP Production: This binding activates the associated Gs-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Outflow Enhancement: Elevated cAMP levels lead to the relaxation of the trabecular meshwork and ciliary muscle, resulting in an increase in both the conventional (trabecular) and unconventional (uveoscleral) outflow of aqueous humor. This dual-outflow enhancement effectively reduces intraocular pressure.

Signaling Pathway of this compound for IOP Reduction.

Potential Therapeutic Applications

The primary therapeutic application for this compound is the reduction of elevated IOP in patients with:

-

Primary Open-Angle Glaucoma (POAG)

-

Ocular Hypertension (OHT)

Due to its distinct mechanism of action targeting the EP2 receptor, this compound may offer a valuable alternative for patients who are non-responsive to or experience side effects from FP receptor agonists.

Preclinical and Clinical Data

While specific clinical trial data for this compound is limited, extensive research on the closely related selective EP2 agonist, omidenepag isopropyl (OMDI), provides valuable insights into the potential efficacy and safety of this drug class.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on omidenepag isopropyl, which is expected to have a similar performance profile to this compound.

Table 1: Intraocular Pressure (IOP) Reduction with Omidenepag Isopropyl 0.002%

| Study Population | Baseline IOP (mmHg) | IOP Reduction at Week 12 | Citation |

|---|---|---|---|

| Treatment-Naive POAG Patients | 16.19 ± 2.65 | 16% (P<0.0001) | |

| Normal Tension Glaucoma (NTG) Subgroup | 15.79 (mean) | 16% (P<0.0001) |

| Naïve Monotherapy (Real-World) | 16.6 ± 4.2 | -2.5 ± 2.9 mmHg (P<0.0001) | |

Table 2: Adverse Events Reported in a Real-World Study of Omidenepag Isopropyl

| Adverse Reaction | Frequency (%) | Citation |

|---|---|---|

| Ocular Hyperemia | 7.6 | |

| Eye Itching | 1.9 |

| Blurred Vision | 1.1 | |

A clinical trial for this compound (AGN-210961), NCT01110499, was initiated to compare its safety and efficacy with bimatoprost in patients with glaucoma or ocular hypertension.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of selective EP2 agonists are provided below.

Receptor Binding and Agonist Activity Assays

-

Objective: To determine the binding affinity and functional agonist activity of the compound at various human recombinant prostanoid receptors (DP, EP, FP, IP, and TP).

-

Methodology:

-

Receptor Preparation: Membrane fractions from cells stably expressing each human prostanoid receptor subtype are prepared.

-

Radioligand Binding Assay: Competitive binding assays are performed using a specific radioligand for each receptor subtype. The ability of the test compound (e.g., aganepag) to displace the radioligand is measured to determine the inhibition constant (Ki).

-

Functional Assay (cAMP Measurement): Cells expressing the EP2 receptor are incubated with varying concentrations of the test compound. Intracellular cAMP levels are then measured using a suitable assay kit (e.g., ELISA-based) to determine the EC50 value, which represents the concentration required to elicit a half-maximal response.

-

In Vivo IOP-Lowering Efficacy Studies in Animal Models

-

Objective: To evaluate the IOP-lowering effect of the test compound in normotensive and hypertensive animal models.

-

Methodology:

-

Animal Models: Ocular normotensive rabbits, dogs, and monkeys, as well as laser-induced ocular hypertensive monkeys, are commonly used.

-

Drug Administration: A single drop of the test compound solution (e.g., 0.003% omidenepag isopropyl) or vehicle is administered topically to one eye of each animal. The contralateral eye may serve as a control.

-

IOP Measurement: IOP is measured at baseline and at multiple time points post-administration using a calibrated tonometer.

-

Data Analysis: The change in IOP from baseline is calculated and compared between the treated and vehicle control groups. Statistical significance is determined using appropriate tests (e.g., t-test).

-

Clinical Trial Protocol for Efficacy and Safety in Humans

-

Objective: To assess the IOP-lowering efficacy and safety of the test compound in patients with POAG or OHT.

-

Methodology:

-

Study Design: A multicenter, prospective, open-label, single-arm study is a common design for post-market surveillance. Randomized, double-masked, active-controlled studies are used for pivotal trials.

-

Patient Population: Treatment-naive patients with a diagnosis of POAG or OHT are recruited. Inclusion criteria typically specify a certain baseline IOP range.

-

Intervention: Patients self-administer one drop of the investigational drug (e.g., omidenepag isopropyl 0.002%) once daily in the evening for a specified duration (e.g., 12 weeks).

-

Endpoints:

-

Primary Efficacy Endpoint: Change in IOP from baseline at the end of the treatment period.

-

Safety Endpoints: Incidence of adverse events (AEs), changes in best-corrected visual acuity, slit-lamp biomicroscopy findings, and other relevant ocular assessments.

-

-

Drug Development Workflow for Ocular Hypotensive Agents.

Conclusion

This compound, as a selective EP2 receptor agonist, represents a promising therapeutic approach for the management of glaucoma and ocular hypertension. Its mechanism of action, which enhances both trabecular and uveoscleral outflow, offers a potential alternative to existing therapies. While clinical data for this compound itself is not as extensive as for other compounds in its class, the information available for omidenepag isopropyl suggests that selective EP2 agonists can provide significant IOP reduction with a favorable safety profile, particularly concerning prostaglandin-associated periorbitopathy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Aganepag Isopropyl and Prostaglandin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aganepag isopropyl (AGN-210961) is a selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a member of the prostaglandin receptor family, the EP2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Its activation initiates a cascade of intracellular signaling events with potential therapeutic applications, particularly in the context of lowering intraocular pressure for the treatment of glaucoma. This technical guide provides an in-depth overview of this compound, its mechanism of action through the prostaglandin signaling pathways, and detailed experimental protocols for its characterization. Quantitative data for representative selective EP2 agonists are presented to illustrate the pharmacological profile of this class of compounds.

Introduction to this compound

This compound is a topical, selective EP2 receptor agonist that has been investigated for its potential to reduce intraocular pressure (IOP).[1][2] Elevated IOP is a major risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. By selectively targeting the EP2 receptor in the eye, this compound aims to enhance aqueous humor outflow, thereby lowering IOP.

The Prostaglandin E2 Receptor Family

Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are distributed throughout various tissues and mediate a wide range of physiological and pathological responses. The signaling pathways initiated by these receptors are diverse, leading to different cellular outcomes.

This compound and EP2 Receptor Signaling

This compound is designed to selectively activate the EP2 receptor. The EP2 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Activation of the EP2 receptor by an agonist like this compound initiates two main signaling cascades: the canonical Gs-cAMP pathway and a non-canonical β-arrestin-mediated pathway.

Canonical Gs-cAMP Signaling Pathway

The primary signaling mechanism of the EP2 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This pathway proceeds as follows:

-

Agonist Binding: this compound binds to the extracellular domain of the EP2 receptor.

-

Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gsα subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gsα subunit binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the cellular response, which in the context of glaucoma, is thought to involve the relaxation of the trabecular meshwork and an increase in aqueous humor outflow.

Figure 1: Canonical Gs-cAMP signaling pathway of the EP2 receptor.

Non-Canonical β-Arrestin Signaling Pathway

In addition to G-protein coupling, GPCRs like the EP2 receptor can also signal through β-arrestin pathways. This pathway is often associated with receptor desensitization and internalization, but also with distinct signaling cascades.

-

GPCR Kinase (GRK) Phosphorylation: Upon agonist binding, the EP2 receptor is phosphorylated by G-protein coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins (β-arrestin 1 and 2).

-

Scaffolding and Downstream Signaling: β-arrestin acts as a scaffold, recruiting other signaling molecules to the receptor complex. This can lead to the activation of pathways independent of G-protein signaling, such as the Src kinase pathway, which can in turn transactivate the Epidermal Growth Factor Receptor (EGFR) and activate the PI3K/Akt pathway, influencing cell survival and proliferation.

Figure 2: Non-canonical β-arrestin signaling pathway of the EP2 receptor.

Quantitative Data for Selective EP2 Receptor Agonists

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Omidenepag | EP2 | 3.6 | 8.3 |

Table 1: Representative quantitative data for a selective EP2 receptor agonist.

Detailed Experimental Protocols

The characterization of a selective EP2 receptor agonist like this compound involves a series of in vitro assays to determine its binding affinity, functional activity, and signaling pathway engagement.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the EP2 receptor by this compound.

-

Materials:

-

Cell membranes expressing the human EP2 receptor.

-

Radioligand (e.g., [³H]-PGE2).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

References

A Technical Comparison of Aganepag Isopropyl and Traditional Prostaglandin Analogs for Glaucoma Management

An In-Depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of Aganepag Isopropyl, a novel selective prostaglandin EP2 receptor agonist, in comparison to traditional prostaglandin F2α (FP) receptor analogs, the current first-line therapy for elevated intraocular pressure (IOP) in glaucoma. We will delve into their distinct mechanisms of action, receptor selectivity, comparative clinical data, and the experimental methodologies used for their evaluation.

Introduction to Prostaglandin-Based IOP Reduction

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic nerve damage, for which elevated intraocular pressure (IOP) is the primary modifiable risk factor.[1] Prostaglandin analogs (PGAs), such as latanoprost, travoprost, and bimatoprost, have become the cornerstone of glaucoma therapy due to their potent IOP-lowering effects, once-daily dosing, and favorable systemic safety profile.[2] These traditional agents primarily act as agonists of the prostaglandin F (FP) receptor.

More recently, a new class of compounds targeting the prostaglandin E2 (EP2) receptor has emerged, offering a different mechanism for IOP reduction. This compound (AGN-210961) is an investigational drug in this class, designed as a selective EP2 agonist.[3][4] This guide will explore the fundamental pharmacological differences between these two classes of drugs.

Differentiated Mechanisms of Action

The primary distinction between this compound and traditional PGAs lies in their target receptors and the subsequent signaling cascades that regulate aqueous humor outflow.

Traditional Prostaglandin Analogs (FP Receptor Agonists)

Traditional PGAs lower IOP predominantly by increasing the uveoscleral outflow of aqueous humor.[5] This is achieved through the activation of the FP receptor, a Gq-protein coupled receptor (GPCR), which is present in the ciliary body and trabecular meshwork. The signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and enhancing fluid drainage through the uveoscleral pathway.

References

- 1. Prostaglandin FP receptor agonists in the treatment of glaucoma and ocular hypertension: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin receptor agonists as antiglaucoma agents (a patent review 2013 - 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Aganepag Isopropyl: In Vitro Assay Protocols for a Selective EP2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aganepag isopropyl (AGN-210961) is a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist that was under investigation as a topical treatment for elevated intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. As a prodrug, this compound is hydrolyzed in situ to its active form, Aganepag. The therapeutic rationale for EP2 receptor agonists in glaucoma is based on their ability to increase aqueous humor outflow, thereby lowering IOP. The EP2 receptor is a Gs protein-coupled receptor (GPCR), and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on receptor binding affinity and functional activity at the EP2 receptor. While specific internal validation protocols for this compound are proprietary, the following sections detail industry-standard assays that are routinely used for the pharmacological profiling of such compounds.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for Aganepag, the active metabolite of this compound, and other representative EP2 receptor agonists for comparison.

| Compound | Target Receptor | Assay Type | Parameter | Value (nM) | Selectivity |

| Aganepag | Human EP2 | Functional Assay (cAMP accumulation) | EC50 | 0.19 | Selective over EP4 receptor |

| Omidenepag | Human EP2 | Radioligand Binding Assay | Ki | 3.6 | Selective over other prostanoid receptors |

| Human EP2 | Functional Assay (cAMP accumulation) | EC50 | 8.3 | ||

| Taprenepag (active form) | Human EP2 | Radioligand Binding Assay | IC50 | 10 | Selective EP2 agonist |

| Human EP2 | Functional Assay (cAMP accumulation) | EC50 | 2.8 |

Note: A specific Ki value for Aganepag from radioligand binding assays is not publicly available in the reviewed literature.

Signaling Pathway

Activation of the EP2 receptor by an agonist like Aganepag initiates a Gs-protein-coupled signaling cascade, leading to the production of cAMP, which in turn activates Protein Kinase A (PKA) and downstream cellular responses.

Experimental Protocols

Radioligand Binding Assay for EP2 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound (or its active form, Aganepag) for the human EP2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the EP2 receptor by measuring its ability to displace a known radioligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-PGE2 (Prostaglandin E2, tritium-labeled).

-

Test Compound: this compound or Aganepag.

-

Non-specific Binding Control: A high concentration of a non-labeled EP2 agonist or antagonist (e.g., 10 µM PGE2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation Cocktail: A liquid scintillation cocktail compatible with aqueous samples.

-

Instrumentation: Microplate scintillation counter, 96-well filter plates (e.g., GF/C).

Workflow Diagram:

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound or Aganepag in the assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay Buffer

-

Test compound or vehicle (for total binding) or non-labeled ligand (for non-specific binding).

-

[3H]-PGE2 at a concentration near its Kd.

-

Cell membranes expressing the EP2 receptor.

-

-

Incubation: Incubate the plate at 25°C for 90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assay: cAMP Accumulation

This protocol describes a cell-based functional assay to measure the potency (EC50) of this compound in stimulating the production of intracellular cAMP via the EP2 receptor.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of the EP2 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

Test Compound: this compound or Aganepag.

-

cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, LANCE, or ELISA-based kits).

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Instrumentation: A plate reader compatible with the chosen cAMP assay kit (e.g., a fluorescence plate reader for HTRF).

Workflow Diagram:

Procedure:

-

Cell Culture: Seed cells expressing the EP2 receptor into a 96-well plate and culture overnight to allow for attachment.

-

Compound Preparation: Prepare serial dilutions of this compound or Aganepag in the stimulation buffer.

-

Cell Stimulation:

-

Aspirate the cell culture medium from the wells.

-

Add the stimulation buffer containing the phosphodiesterase inhibitor.

-

Add the various concentrations of the test compound or vehicle control to the wells.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the plate reader (e.g., fluorescence ratio for HTRF) to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The in vitro assays described provide a robust framework for the pharmacological characterization of this compound and other EP2 receptor agonists. The radioligand binding assay allows for the determination of the compound's affinity for the receptor, while the cAMP functional assay provides a measure of its potency as an agonist. Together, these assays are essential tools for drug discovery and development, enabling the identification and optimization of selective and potent therapeutic agents targeting the EP2 receptor.

Application Notes and Protocols for Aganepag Isopropyl, a Selective Prostaglandin EP2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aganepag isopropyl (AGN-210961) is a selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] As a member of the prostanoid family of receptors, the EP2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Activation of the EP2 receptor is notably involved in the regulation of intraocular pressure (IOP), making this compound a compound of interest for the treatment of glaucoma and ocular hypertension.[5] These application notes provide a comprehensive overview of the cell-based experimental design for studying the effects of this compound, leveraging data from the well-characterized selective EP2 agonist, Omidenepag Isopropyl, as a proxy due to the limited availability of specific in vitro data for this compound.

This compound is a prodrug that is converted to its active form in situ. Its therapeutic potential stems from its ability to modulate aqueous humor dynamics, primarily by increasing both trabecular and uveoscleral outflow. The following sections detail the mechanism of action, provide protocols for key cell-based assays to evaluate its pharmacological effects, and present quantitative data in a structured format.

Mechanism of Action & Signaling Pathway

This compound, upon conversion to its active metabolite, selectively binds to and activates the EP2 receptor. The EP2 receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein. This activation initiates a signaling cascade that is central to its therapeutic effects.

Key Signaling Events:

-

Receptor Activation: Aganepag binds to the EP2 receptor on the cell surface.

-